molecular formula C18H26ClNO B13755771 6-Azabicyclo(3.2.1)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride CAS No. 56231-98-2

6-Azabicyclo(3.2.1)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride

Cat. No.: B13755771
CAS No.: 56231-98-2
M. Wt: 307.9 g/mol
InChI Key: BLOXCOPNFWBEPK-UHFFFAOYSA-N
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Description

6-Azabicyclo(321)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride is a complex organic compound It belongs to the class of bicyclic compounds, which are characterized by two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo(3.2.1)octane derivatives typically involves multiple steps, including cyclization reactions, functional group modifications, and purification processes. Specific synthetic routes and reaction conditions would depend on the desired substituents and the starting materials used.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Azabicyclo(32

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Investigated for their biological activity and potential as enzyme inhibitors.

    Medicine: Explored for their potential therapeutic effects, including as analgesics or anti-inflammatory agents.

    Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Azabicyclo(3.2.1)octane derivatives would depend on their specific biological targets. These compounds may interact with enzymes, receptors, or other proteins, leading to various physiological effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Azabicyclo(3.2.1)octane derivatives: Other compounds with similar bicyclic structures.

    Cyclopropylmethyl derivatives: Compounds containing the cyclopropylmethyl group.

    Phenyl derivatives: Compounds with phenyl groups attached to the bicyclic structure.

Uniqueness

The uniqueness of 6-Azabicyclo(3.2.1)octane, 6-cyclopropylmethyl-1-(m-hydroxyphenyl)-7-methyl-, hydrochloride lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

56231-98-2

Molecular Formula

C18H26ClNO

Molecular Weight

307.9 g/mol

IUPAC Name

3-[6-(cyclopropylmethyl)-7-methyl-6-azoniabicyclo[3.2.1]octan-1-yl]phenol;chloride

InChI

InChI=1S/C18H25NO.ClH/c1-13-18(15-4-2-6-17(20)10-15)9-3-5-16(11-18)19(13)12-14-7-8-14;/h2,4,6,10,13-14,16,20H,3,5,7-9,11-12H2,1H3;1H

InChI Key

BLOXCOPNFWBEPK-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCCC(C2)[NH+]1CC3CC3)C4=CC(=CC=C4)O.[Cl-]

Origin of Product

United States

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